molecular formula C16H12ClN3O2S B2615543 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896326-81-1

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2615543
CAS No.: 896326-81-1
M. Wt: 345.8
InChI Key: SJSHNLNVQFHEPW-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and triazine derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.

    Attachment of the 4-Chlorophenyl Group: This step involves the use of 4-chlorobenzyl chloride in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-2-thioxo-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar core structure with a thioxo group instead of a sulfanyl group.

    2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure with variations in the substituents.

Uniqueness

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-10-2-7-14-18-15(19-16(22)20(14)8-10)23-9-13(21)11-3-5-12(17)6-4-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSHNLNVQFHEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)C3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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